1-Tosyl-3-pyrrolidinol Tosylate

Description

Significance of the Pyrrolidine (B122466) Scaffold in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, represents a fundamental structural motif in organic chemistry. Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is crucial for establishing specific interactions with biological targets. scbt.com This structural feature, coupled with the ability to introduce stereocenters, makes the pyrrolidine scaffold a highly sought-after component in the design and synthesis of novel compounds with diverse applications, ranging from medicinal chemistry to materials science. scbt.comorgsyn.org The prevalence of the pyrrolidine core in numerous natural alkaloids and approved pharmaceuticals underscores its importance in drug discovery. orgsyn.org

Role of Substituted Pyrrolidinols as Chiral Building Blocks

Substituted pyrrolidinols, which are pyrrolidine rings bearing one or more hydroxyl groups, are particularly valuable as chiral building blocks in asymmetric synthesis. The presence of stereogenic centers on the pyrrolidine ring, often in combination with the hydroxyl group, provides a powerful tool for controlling the stereochemical outcome of chemical reactions. jchemlett.com These chiral synthons are frequently employed in the synthesis of complex natural products and active pharmaceutical ingredients, where precise stereochemistry is paramount for biological activity. The hydroxyl group itself can serve as a handle for further functionalization or can participate in directing the stereoselectivity of subsequent transformations.

Overview of Tosylate Esters in Synthetic Transformations

Tosylate esters, formally known as p-toluenesulfonate esters, are a class of organic compounds widely utilized in synthetic organic chemistry. masterorganicchemistry.com The tosyl group (Ts), derived from p-toluenesulfonyl chloride (TsCl), is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. masterorganicchemistry.comnih.gov This property makes tosylates highly effective substrates for nucleophilic substitution (SN2) and elimination (E2) reactions. masterorganicchemistry.compearson.com The conversion of a poorly leaving hydroxyl group of an alcohol into a tosylate significantly enhances its reactivity, enabling a wide range of chemical transformations. masterorganicchemistry.comresearchgate.net Furthermore, the formation of a tosylate from an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, a crucial aspect in stereocontrolled synthesis. masterorganicchemistry.com

Structure

2D Structure

3D Structure

Properties

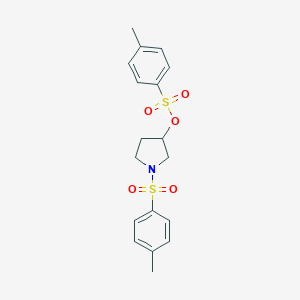

IUPAC Name |

[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLVVAXXZWTIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567065 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131912-34-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Tosyl 3 Pyrrolidinol Tosylate

Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group

The primary mode of reaction for 1-Tosyl-3-pyrrolidinol (B27682) Tosylate involves the nucleophilic substitution of the tosylate group at the C-3 position. This reaction is a cornerstone for the synthesis of a variety of 3-substituted pyrrolidine (B122466) derivatives, which are valuable building blocks in medicinal chemistry.

The substitution of the tosylate group in 1-Tosyl-3-pyrrolidinol Tosylate and its analogs typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The azide (B81097) anion (N₃⁻) is a potent nucleophile that readily displaces the tosylate group. This reaction is a key step in the synthesis of chiral 3-aminopyrrolidine (B1265635) derivatives. For instance, the reaction of a structurally similar compound, (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxy-pyrrolidine, with sodium azide proceeds efficiently to yield the corresponding (S)-3-azidopyrrolidine derivative. google.com

Other nitrogen-based nucleophiles, such as ammonia (B1221849), are also effective in displacing the tosylate group. In a related example, benzyl (B1604629) (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate reacts with ammonia at elevated temperatures and pressures to afford benzyl (R)-3-amino-pyrrolidine-1-carboxylate. google.com This transformation highlights the utility of this SN2 reaction in introducing an amino group with a defined stereochemistry.

The following table summarizes representative SN2 reactions on tosylate and mesylate analogs of this compound, demonstrating the versatility of this pathway with different nucleophiles.

| Starting Material (Analog) | Nucleophile | Solvent | Conditions | Product | Yield | Ref |

| (R)-1-Boc-3-mesyloxypyrrolidine | NaN₃ | DMF | 80-100°C | (S)-1-Boc-3-azidopyrrolidine | High | google.com |

| Benzyl (S)-3-mesyloxypyrrolidine-1-carboxylate | NH₃ | - | 150°C (autoclave) | Benzyl (R)-3-aminopyrrolidine-1-carboxylate | - | google.com |

| Alkyl Tosylate | CH₃O⁻ | CH₃OH | Reflux | Alkyl Methyl Ether | Good | masterorganicchemistry.com |

| Alkyl Tosylate | Cl⁻ | Acetonitrile | Low Temp | Alkyl Chloride | Side Product | masterorganicchemistry.com |

This table presents data from analogous systems to illustrate the typical reactivity.

A critical aspect of the SN2 reactions at the C-3 position of this compound is the stereochemical outcome. In accordance with the SN2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter. libretexts.org

For example, if the starting material is the (R)-enantiomer of this compound, the nucleophilic substitution will lead to the formation of the (S)-enantiomer of the 3-substituted pyrrolidine derivative. This stereospecificity is highly valuable in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds.

The synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) from L-aspartic acid, which proceeds through an intermediate with a leaving group at the 3-position of the pyrrolidine ring, exemplifies the importance of this stereochemical control. researchgate.net The reaction of (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxy-pyrrolidine with sodium azide to produce (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine further confirms the inversion of configuration. google.com

The choice of solvent plays a crucial role in the rate and efficiency of SN2 reactions involving this compound. Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are generally preferred for these reactions. These solvents can dissolve the ionic nucleophiles while not extensively solvating the nucleophile, thus preserving its reactivity. khanacademy.org In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon, thereby slowing down the SN2 reaction. khanacademy.org

Reaction temperature is another critical parameter. Many nucleophilic substitutions on pyrrolidinol tosylates require elevated temperatures to proceed at a reasonable rate, as seen in the reaction with sodium azide, which is often carried out at temperatures between 80°C and 100°C. google.com However, the specific conditions depend on the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

Role of the Tosyl Group as a Protecting Group for Amines

The N-tosyl group in this compound serves as a robust protecting group for the pyrrolidine nitrogen. Sulfonamides, such as N-tosyl amides, are stable under a wide range of reaction conditions, including acidic and basic environments, and are resistant to many oxidizing and reducing agents. This stability is essential during the nucleophilic substitution at the C-3 position, preventing the nitrogen from interfering with the reaction.

However, the very stability of the tosyl group can present a challenge when its removal (deprotection) is required to liberate the free secondary amine. Several methods have been developed for the deprotection of N-tosyl groups. organic-chemistry.org These methods often involve harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with strong acids at high temperatures. organic-chemistry.org Milder methods using reagents like magnesium in methanol (B129727) have also been reported for the deprotection of N-tosyl groups in complex molecules. rsc.org The choice of deprotection method must be carefully considered based on the other functional groups present in the molecule to avoid unwanted side reactions.

Rearrangement Reactions and Fragmentations

While less common than nucleophilic substitution, rearrangement reactions involving the N-tosyl group can occur under specific conditions, particularly those that generate radical or nitrene intermediates.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. researchgate.net A related and more relevant reaction for N-tosyl pyrrolidines is the Hofmann-Löffler-Freytag (HLF) reaction. nih.govnih.govresearchgate.net The HLF reaction involves the intramolecular rearrangement of an N-haloamine under acidic conditions or upon photochemical initiation to form a new carbon-nitrogen bond, typically leading to the formation of a pyrrolidine or piperidine (B6355638) ring.

In the context of this compound, a derivative could potentially undergo an HLF-type reaction. This would involve the conversion of the N-tosylamide to an N-halo-N-tosylamide, followed by the generation of a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a carbon within the same molecule, typically at the δ-position, to form a carbon-centered radical. Subsequent cyclization and further transformations would lead to a rearranged product. Modern adaptations of the HLF reaction utilize tosyl-activated amines which undergo in situ iodination. nih.gov

The regioselectivity of the hydrogen atom transfer is a key factor in determining the outcome of the reaction. While the HLF reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, its application to a specific substrate like this compound would depend on the reaction conditions and the feasibility of the intramolecular hydrogen atom transfer.

Intramolecular Cyclization Reactions

Intramolecular reactions are processes in which two reactive sites within the same molecule interact to form a cyclic product. pressbooks.pub In the case of this compound and its derivatives, the presence of a nucleophilic center and an electrophilic carbon bearing a tosylate leaving group within the same molecule can lead to cyclization.

The N-tosyl group, while significantly reducing the nucleophilicity of the nitrogen atom compared to a free amine, can still participate in intramolecular reactions under certain conditions. For instance, the nitrogen atom can act as an internal nucleophile, attacking the C3 carbon to displace the tosylate and form a strained, bicyclic aziridinium (B1262131) intermediate. Such reactions are analogous to intramolecular substitutions seen in other tosylated amino alcohols. The feasibility of these reactions often depends on factors like ring strain in the transition state and the conformational flexibility of the starting material.

Research on related systems, such as O-tosyloxy β-aminopropioamidoximes, has demonstrated that an amine nitrogen can attack an imine nitrogen, causing the elimination of a tosylate group and the formation of a new N-N(+) bond in a spirocyclic system. mdpi.com Similarly, acid-catalyzed intramolecular cyclocondensation of N-cyano sulfoximines proceeds via the in-situ formation of an NH-sulfoximine, which then acts as the internal nucleophile. nih.gov These examples highlight the principle of using an internal nitrogen nucleophile to displace a leaving group to forge a new heterocyclic ring.

| Reactant Type | Nucleophilic Center | Electrophilic Center | Conditions | Product Type |

| N-Tosyl Amino Alcohol Derivative | Amide Nitrogen | Carbon-OTs | Base or Heat | Bicyclic Aziridinium Salt |

| O-Tosyloxy Amidoxime | Amine Nitrogen | Imine Nitrogen | Spontaneous | Spiropyrazolilammonium Tosylate mdpi.com |

| 2-NH-sulfonimidoyl Benzamide | Sulfoximine Nitrogen | Carbonyl Carbon | Acid (H2SO4) | Thiadiazine 1-Oxide nih.gov |

Electrophilic Reactivity of the Pyrrolidine Nitrogen

The concept of electrophilicity at the pyrrolidine nitrogen in this compound requires careful consideration. The nitrogen atom is directly bonded to a p-toluenesulfonyl (tosyl) group, which is a powerful electron-withdrawing group. This has several consequences:

Reduced Nucleophilicity and Basicity: The lone pair on the nitrogen is delocalized into the sulfonyl group, making it significantly less available to act as a nucleophile or a base compared to a typical secondary amine.

Increased Acidity of N-H protons (if present): In related primary tosylamides, the N-H proton is acidic and can be removed by a base.

Lack of Electrophilicity: The nitrogen atom itself is electron-deficient and does not typically act as an electrophilic center; it is not prone to attack by nucleophiles.

The true electrophilic centers of the molecule are the carbon at the 3-position, which is susceptible to nucleophilic attack due to the excellent tosylate leaving group, and the sulfur atom of the N-tosyl group. However, under specific catalytic conditions, N-sulfonyl compounds can be sources of an "electrophilic nitrene" moiety. For example, rhodium catalysts can react with N-(sulfonio)sulfilimine reagents to generate a transient Rh-coordinated sulfonitrene species, which can then transfer the electrophilic nitrogen group to olefins to form aziridines. nih.gov This represents a specialized case of transferring an electrophilic nitrogen atom, distinct from the inherent reactivity of the starting compound itself.

| Property | Standard Amine Nitrogen (e.g., in Pyrrolidine) | N-Tosyl-pyrrolidine Nitrogen |

| Electron Density | High | Low |

| Nucleophilicity | High | Very Low / Non-nucleophilic |

| Basicity | Basic | Non-basic |

| Reactivity | Acts as a nucleophile/base | Largely unreactive; activates adjacent C-H bonds |

| Electrophilicity | Non-electrophilic | Non-electrophilic (except in catalytically generated nitrene-transfer reactions nih.gov) |

Radical Pathways and Single-Electron Transfer Processes

While tosylates are typically associated with ionic (SN1/SN2) reactions, they can also serve as precursors for carbon-centered radicals under reductive conditions. The generation of radicals via single-electron transfer (SET) has become a cornerstone of modern synthetic chemistry, largely driven by the advancements in photoredox and electrocatalysis. libretexts.orgyoutube.com

Alkyl tosylates, including this compound, are generally stable compounds. However, they can undergo reduction via SET from a sufficiently potent reductant, such as an excited-state photoredox catalyst or an electrode. nih.govacs.org The process involves the transfer of a single electron to the tosylate, forming a radical anion intermediate. This intermediate rapidly fragments, cleaving the C-O bond to generate a carbon-centered radical at the 3-position of the pyrrolidine ring and a tosylate anion. acs.org

This strategy has been employed in various synthetic contexts. For instance, photoredox-catalyzed methods allow for the conversion of alcohols and alkyl bromides into valuable sulfinate intermediates, demonstrating the utility of generating radicals from precursors that are otherwise stable. nih.gov Furthermore, radical cyclization reactions starting from modified Baylis-Hillman adducts have been used to synthesize N-Tosyl-3,3,4-trisubstituted pyrrolidine derivatives, showcasing how radical pathways can be harnessed to construct the pyrrolidine core itself. bohrium.com

| Radical Precursor | Method | Key Reagents/Conditions | Intermediate | Application |

| Alkyl Tosylate | Photoredox Catalysis | Ir or Ru photocatalyst, visible light, electron donor | Alkyl Radical Anion | C-C bond formation, Sulfination nih.gov |

| Alkyl Halide | Photoredox Catalysis | Photocatalyst, light, amine | Alkyl Radical | C-C bond formation, Perfluoroarylation digitellinc.com |

| Unsaturated Tosylamide | Radical Cyclization | AIBN, Bu3SnH | Carbon-centered radical | Synthesis of N-Tosyl Pyrrolidines bohrium.com |

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex mechanisms of organic reactions. nih.gov By modeling the potential energy surface, researchers can calculate the thermodynamic stability of intermediates and the energy barriers of transition states (ΔG‡), providing deep insights into reaction feasibility, rates, and selectivity (chemo-, regio-, and stereoselectivity). rsc.orgmdpi.com

For the reactions involving this compound and related compounds, computational studies can address several key questions:

Intramolecular Cyclization: DFT calculations can compare the activation barriers for different possible cyclization pathways, such as the formation of a bicyclic aziridinium ion versus other ring sizes, and predict the stereochemical outcome of the reaction. Studies on the intramolecular substitution of chiral alcohols have used DFT to support an SN2-type mechanism by calculating the energy profiles.

Radical Formation: Theoretical models can help understand the energetics of single-electron transfer to the tosylate group and the subsequent fragmentation to form the carbon radical.

Reaction Selectivity: In cases where multiple reaction pathways are possible, computational analysis can predict which pathway is kinetically or thermodynamically favored under specific conditions. For example, DFT calculations have been instrumental in rationalizing the mechanisms and stereoselectivities of cycloaddition reactions involving N-sulfonylhydrazones. researchgate.net These studies often involve locating the transition state structures and performing Intrinsic Reaction Coordinate (IRC) analysis to confirm that they connect the intended reactants and products. mdpi.com

| Study Type | Method | Information Gained | Example Application |

| Reaction Pathway Analysis | DFT (e.g., B3LYP, M06) | Gibbs free energy profiles (ΔG), activation energies (ΔG‡), reaction energies (ΔG_rxn) | Determining the favorability of concerted vs. stepwise mechanisms in cycloadditions. rsc.org |

| Transition State Search | DFT | Geometry and energy of transition states (TS), vibrational frequencies (to confirm TS) | Identifying the rate-determining step of a reaction. |

| Stereoselectivity Analysis | DFT | Comparing energy barriers of transition states leading to different stereoisomers | Explaining the diastereoselectivity in the synthesis of pyrazoles from N-tosylhydrazones. researchgate.net |

| Solvent Effects | DFT with Solvation Models (e.g., SMD, PCM) | Understanding how solvent polarity affects reaction rates and mechanisms. | Evaluating solvent dependency in the N-functionalization of heterocycles. mdpi.com |

Applications of 1 Tosyl 3 Pyrrolidinol Tosylate in Advanced Organic Synthesis

Asymmetric Synthesis of Chiral Compounds

The inherent chirality of 1-Tosyl-3-pyrrolidinol (B27682) Tosylate makes it an excellent starting material and intermediate for the synthesis of other chiral compounds. Its well-defined stereochemistry allows for high levels of asymmetric induction in various chemical transformations.

Asymmetric Induction in Carbon-Carbon Bond Formation

The tosyl group in 1-Tosyl-3-pyrrolidinol Tosylate can act as a directing group in metal-catalyzed carbon-carbon bond-forming reactions. organic-chemistry.org For instance, sulfonamides have been shown to be effective directing groups in nickel-catalyzed asymmetric Suzuki reactions, facilitating the stereoconvergent cross-coupling of unactivated alkyl electrophiles. organic-chemistry.orgscispace.com This approach allows for the formation of new carbon-carbon bonds with a high degree of enantioselectivity. The mechanism often involves the formation of a chiral catalyst complex that preferentially reacts with one enantiomer of a racemic starting material, or directs the incoming nucleophile to a specific face of the molecule.

Furthermore, the pyrrolidine (B122466) ring itself serves as a rigid scaffold that can influence the stereochemical outcome of reactions at adjacent positions. This has been exploited in various synthetic strategies to control the formation of new stereocenters.

Enantioselective Transformations for Pharmaceutical Intermediates

The pyrrolidine ring is a common structural motif in many FDA-approved pharmaceuticals. nih.gov The use of chiral building blocks like this compound is a key strategy in the synthesis of single-enantiomer drugs, as different enantiomers can have vastly different biological activities. nih.gov For example, the synthesis of the cancer drug Larotrectinib utilizes a chiral pyrrolidinol fragment to establish one of its stereogenic centers. nih.gov

The tosylate group at the 3-position of the pyrrolidine ring is an excellent leaving group, allowing for facile nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups with a high degree of stereocontrol, leading to the efficient synthesis of enantiomerically pure pharmaceutical intermediates.

Synthesis of Stereochemically Defined Heterocycles

This compound is a valuable precursor for the synthesis of more complex, stereochemically defined heterocyclic systems. kib.ac.cn The pyrrolidine ring can serve as a foundational element upon which other rings are constructed. For instance, phosphine-catalyzed [3+2] annulation reactions between imines and allenes have been developed to construct pyrroline (B1223166) and pyrrolidine structures, which are present in numerous natural products and bioactive molecules. orgsyn.org The tosyl group on the nitrogen atom often plays a crucial role in activating the system towards these cycloaddition reactions and influencing the stereochemical outcome.

Building Block for Complex Molecular Architectures

Beyond its role in asymmetric synthesis, this compound serves as a fundamental building block for the construction of intricate and biologically important molecular architectures, including alkaloids, organocatalysts, and ligands.

Precursor in Alkaloid Synthesis (e.g., Indolizidines, Pyrrolizidines)

Pyrrolizidine (B1209537) and indolizidine alkaloids are classes of natural products known for their diverse biological activities. kib.ac.cnnih.govrsc.org this compound and related chiral pyrrolidine derivatives are frequently employed as key starting materials in the total synthesis of these alkaloids. kib.ac.cnnih.gov For example, in the synthesis of the pyrrolizidine alkaloid alexine, a chiral pyrrolidine derivative is elaborated through a series of steps, including the introduction of side chains and subsequent cyclization to form the characteristic bicyclic core. kib.ac.cnnih.gov The tosyl group serves both as a protecting group for the nitrogen and as an activating group in certain transformations. The stereochemistry of the final alkaloid is often directly traced back to the stereocenter in the initial chiral pyrrolidine building block.

| Alkaloid Class | Synthetic Strategy | Role of Pyrrolidine Precursor |

| Pyrrolizidine | Sequential alkylation and cyclization | Provides the core five-membered ring with defined stereochemistry. |

| Indolizidine | Intramolecular cyclization of a pyrrolidine derivative | Serves as the foundation for the bicyclic ring system. |

Scaffold for Design of Organocatalysts and Ligands

The rigid C2-symmetrical structure of certain 2,5-disubstituted pyrrolidines has made them privileged scaffolds in the design of chiral ligands for metal catalysis and in the development of organocatalysts. nih.gov Chiral pyrrolidine-based structures are central to the function of highly effective aminocatalysts and phosphoramidite (B1245037) ligands. nih.gov The synthesis of these catalysts often begins with a chiral pyrrolidine derivative, which is then functionalized to introduce the desired catalytic groups. The well-defined stereochemistry of the pyrrolidine backbone is essential for inducing high levels of enantioselectivity in the reactions they catalyze. The tosyl group can be a useful handle for functionalization or can be removed at a later stage in the synthesis.

| Catalyst/Ligand Type | Key Structural Feature | Synthetic Application |

| Chiral Phosphoramidite Ligands | C2-symmetrical 2,5-disubstituted pyrrolidine | Asymmetric hydrogenation, allylic alkylation |

| Pyrrolidine-based Aminocatalysts | Chiral pyrrolidine core | Enantioselective aldol (B89426) and Michael reactions |

Construction of Substituted Pyrrolidines and Related Nitrogen Heterocycles

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. nih.gov this compound serves as a key precursor for the synthesis of a wide array of substituted pyrrolidines. chemimpex.comorganic-chemistry.org The strategic placement of two tosyl groups serves a dual purpose: the N-tosyl group acts as a reliable protecting group for the pyrrolidine nitrogen, while the O-tosyl group at the C-3 position is an excellent leaving group. wikipedia.orgmasterorganicchemistry.com

This configuration facilitates nucleophilic substitution reactions (SN2) at the C-3 position with a variety of nucleophiles. chemimpex.comwikipedia.org This allows for the introduction of diverse functional groups, leading to a broad spectrum of 3-substituted pyrrolidine derivatives. The reaction proceeds with retention of configuration at the carbon atom, ensuring stereochemical control. libretexts.org After the desired substitution, the N-tosyl group can be removed to allow for further functionalization at the nitrogen atom, expanding the molecular diversity that can be achieved from this single precursor. This strategy is a cornerstone in building complex nitrogen heterocycles for various applications. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Resulting Functional Group at C-3 | Reference |

|---|---|---|

| Azides (e.g., Sodium Azide) | Azido (-N₃) | nih.gov |

| Halides (e.g., Sodium Bromide) | Bromo (-Br) | nih.gov |

| Amines | Amino (-NR₂) | google.com |

Medicinal Chemistry Applications

This compound, particularly its enantiomerically pure forms, is a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its rigid, chiral structure is incorporated into the final drug molecule, often imparting the necessary three-dimensional orientation for effective binding to biological targets. A notable example is its use in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder. google.comgoogle.comresearchgate.net The synthesis of Darifenacin involves reacting the (S)-enantiomer of a related pyrrolidine precursor with diphenylacetonitrile. google.com The use of such chiral building blocks helps streamline synthetic pathways, potentially reducing production time and costs while ensuring the production of high-purity products. chemimpex.com

Beyond approved drugs, this compound is instrumental in the synthesis of a wide range of biologically active molecules explored in research. Its utility as a chiral synthon allows chemists to construct complex molecular architectures with specific stereochemical configurations, which is essential for studying structure-activity relationships and developing new therapeutic agents. chemimpex.comresearchgate.net The pyrrolidine scaffold is a key feature in compounds targeting a variety of conditions, including neurological disorders and infectious diseases. chemimpex.comnih.gov

Table 2: Biologically Active Molecules Synthesized Using Pyrrolidine Precursors

| Compound Class | Therapeutic Target/Application | Role of Pyrrolidine Scaffold | References |

|---|---|---|---|

| Muscarinic Receptor Antagonists (e.g., Darifenacin) | Overactive Bladder | Core structural component for receptor binding | google.comresearchgate.net |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Type 2 Diabetes | Key intermediate for inhibitor synthesis | mdpi.com |

| Hepatitis C Virus (HCV) NS5A Inhibitors (e.g., Daclatasvir) | Antiviral | Introduction of the pyrrolidine ring is a key synthetic step | mdpi.com |

The tosylate group is an excellent leaving group, making tosylated compounds like this compound valuable precursors for radiopharmaceuticals, particularly for Positron Emission Tomography (PET). nih.gov The tosylate can be displaced by a radionuclide, such as Fluorine-18 ([¹⁸F]), via nucleophilic substitution. nih.goviaea.org This reaction is a common strategy for synthesizing PET imaging agents, which are used for diagnosing and monitoring diseases like cancer. researchgate.netosti.gov While direct use of this compound in this context is specific, the underlying chemistry of using tosylates as precursors for [¹⁸F]-fluorination is a well-established and critical technique in the field. nih.goviaea.org

In pharmaceutical manufacturing, it is crucial to identify, characterize, and control impurities. researchgate.net this compound is listed as a process-related impurity in the synthesis of Darifenacin. veeprho.com Furthermore, it can be used as a starting material to intentionally synthesize specific impurities. researchgate.net These synthesized impurity standards are essential for developing and validating analytical methods (like HPLC) to ensure that the amount of impurities in the final active pharmaceutical ingredient (API) is below the stringent limits set by regulatory bodies like the ICH. researchgate.net

Materials Science and Polymer Chemistry Applications

While the primary applications of this compound are concentrated in medicinal and organic chemistry, the broader class of chiral pyrrolidines has found use in materials science. Chiral building blocks can serve as monomers for the synthesis of specialized polymers or as ligands in asymmetric catalysis for creating new materials. nih.gov However, based on the available search results, specific applications of this compound itself in polymer or materials science are not widely reported. Its utility in these fields remains an area for potential future exploration.

Functionalization of Polymeric Materials

There is no specific data in the reviewed literature detailing the use of this compound for the functionalization of polymeric materials. In principle, the reactive nature of the tosylate groups would make this compound a candidate for grafting onto polymer backbones containing nucleophilic sites, thereby introducing chirality and specific functionalities. Such modifications could potentially influence the polymer's chemical resistance, thermal stability, and optical properties. However, published research to this effect, including specific reaction conditions or characterization of resulting polymers, is absent.

Applications in Chiral Separations

Similarly, the application of this compound in the field of chiral separations is not documented in the available literature. Chiral molecules are often employed as chiral selectors in stationary phases for chromatography or as resolving agents. The inherent chirality of this compound makes it a plausible candidate for such purposes. For instance, it could theoretically be immobilized onto a solid support to create a chiral stationary phase for High-Performance Liquid Chromatography (HPLC) to separate enantiomers. Nevertheless, there are no specific studies, data tables, or detailed research findings that demonstrate or validate its use in any form of chiral separation technique.

Analytical and Characterization Techniques in Research on 1 Tosyl 3 Pyrrolidinol Tosylate

Spectroscopic Analysis in Mechanistic Investigations

Spectroscopic methods are fundamental tools for elucidating the structure of 1-Tosyl-3-pyrrolidinol (B27682) Tosylate and investigating the mechanisms of reactions in which it participates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups.

The synthesis of 1-Tosyl-3-pyrrolidinol Tosylate typically involves the tosylation of both the pyrrolidine (B122466) nitrogen and the hydroxyl group of a 3-hydroxypyrrolidine precursor. Spectroscopic analysis is critical for confirming the completion of this transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound. In mechanistic studies, NMR is used to track the progress of the tosylation reaction. For instance, the disappearance of the signal corresponding to the hydroxyl proton of the precursor, (R)-1-Tosyl-3-pyrrolidinol, and the appearance of new aromatic signals from the second tosyl group confirm the formation of the desired product.

A key application of ¹H NMR is in determining the purity of the product and identifying potential byproducts. For example, in related tosylation reactions, the methyl protons of the tosyl group on the nitrogen (N-Ts) and the oxygen (O-Ts) exhibit distinct chemical shifts. This allows researchers to distinguish between the desired di-tosylated product and any mono-tosylated starting material or intermediates. orgsyn.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In the analysis of this compound, the disappearance of the broad O-H stretching band (typically around 3400-3200 cm⁻¹) from the starting alcohol is a clear indicator of successful tosylation of the hydroxyl group. The presence of strong S=O stretching bands (around 1350 cm⁻¹ and 1160 cm⁻¹) confirms the integrity of the sulfonate ester and sulfonamide groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of this compound. The precise mass measurement helps to definitively establish the chemical formula of the synthesized compound.

Table 1: Representative Spectroscopic Data for Tosylated Pyrrolidine Structures

| Technique | Feature | Typical Observation | Significance in Analysis of this compound |

| ¹H NMR | Tosyl Methyl Protons | Two distinct singlets (e.g., δ 2.40 and δ 2.32 ppm) | Confirms the presence of two non-equivalent tosyl groups (N-Ts and O-Ts). orgsyn.org |

| Pyrrolidine Ring Protons | Complex multiplets | Provides structural fingerprinting of the pyrrolidine core. | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (δ 127-145 ppm) | Confirms the presence of two tosyl groups. |

| Pyrrolidine Carbons | Signals in the aliphatic region | Verifies the integrity of the pyrrolidine ring structure. | |

| IR | O-H Stretch | Absence of a broad band around 3300 cm⁻¹ | Confirms the conversion of the hydroxyl group to a tosylate ester. |

| S=O Stretch | Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ | Indicates the presence of the sulfonamide and sulfonate ester groups. |

Chiral Analysis for Enantiopurity Determination

Since this compound is a chiral molecule, derived from a chiral precursor like (R)- or (S)-3-hydroxypyrrolidine, verifying its enantiomeric purity is of paramount importance. The primary technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including derivatives of pyrrolidine. researchgate.netresearchgate.netrsc.org

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. The choice of mobile phase can range from normal-phase (e.g., hexane/isopropanol) to polar organic (e.g., acetonitrile/methanol) or reversed-phase conditions. researchgate.net The enantiomeric excess (ee) of a sample is determined by integrating the peak areas of the two enantiomers in the chromatogram. orgsyn.org While direct methods using CSPs are most common, indirect methods involving derivatization with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, are also a viable strategy.

Table 2: Typical Parameters for Chiral HPLC Analysis of Pyrrolidine Derivatives

| Parameter | Description | Example Condition |

| Column | Chiral Stationary Phase (CSP) | Chiralpak® IA (amylose-based) or Chiralcel® OD-H (cellulose-based) researchgate.net |

| Mobile Phase | Eluent mixture | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min |

| Detection | Method for visualizing analytes | UV spectrophotometry at 254 nm (due to aromatic tosyl groups) |

| Column Temp. | Operating temperature | Ambient or controlled (e.g., 25 °C) |

Chromatographic Methods for Reaction Monitoring and Purification

Chromatography is essential not only for final purity analysis but also for real-time reaction monitoring and subsequent purification of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of the synthesis. A small aliquot of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting material, chemists can quickly assess the consumption of the precursor and the formation of the product. For tosylated compounds, visualization is typically achieved under UV light, where the aromatic tosyl groups are visible. orgsyn.org Different eluent systems, such as various ratios of ethyl acetate (B1210297) and hexanes, can be tested to find optimal separation conditions, which can then be translated to column chromatography. orgsyn.org

Column Chromatography: Following the completion of the reaction, column chromatography is the standard method for purifying the crude product. The crude mixture is loaded onto a column packed with a stationary phase, typically silica gel, and a solvent system (eluent) similar to that optimized by TLC is used to separate the desired product from unreacted starting materials, reagents, and byproducts. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. In cases where separation is particularly difficult, preparative HPLC may be employed for higher purity. orgsyn.org

Table 3: Chromatographic Conditions for Analysis and Purification

| Method | Stationary Phase | Typical Eluent System | Application |

| TLC | Silica gel 60 F₂₅₄ | Ethyl Acetate / Hexanes (e.g., 1:1 or 1:6) orgsyn.org | Reaction monitoring |

| Column Chromatography | Silica gel | Gradient of Ethyl Acetate in Hexanes | Purification of crude product orgsyn.org |

| Preparative HPLC | Reversed-Phase (C18) | Acetonitrile / Water gradient orgsyn.org | High-purity purification |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The pyrrolidine (B122466) core is a privileged structure in organocatalysis, and 1-Tosyl-3-pyrrolidinol (B27682) Tosylate is an ideal starting point for the synthesis of new, highly effective chiral catalysts. mdpi.com The C3-tosylate group is susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide array of functional groups. This enables the systematic modification of the catalyst's steric and electronic properties to optimize its performance in various asymmetric transformations.

Future research will likely focus on displacing the tosylate with different nucleophiles (amines, thiols, phosphines, etc.) to generate libraries of 3-substituted pyrrolidine derivatives. After deprotection or modification of the N-tosyl group, these new compounds can be screened as organocatalysts in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. mdpi.comrsc.org For instance, the synthesis of bifunctional catalysts, incorporating both a nucleophilic/electrophilic activating site (the pyrrolidine nitrogen) and a hydrogen-bond-donating group at the C3 position, is a promising avenue. mdpi.com

| Catalyst Precursor | Potential Nucleophile | Target Catalyst Type | Potential Application | Citation |

| 1-Tosyl-3-pyrrolidinol Tosylate | (S)-(-)-2-(Diphenylmethyl)pyrrolidine | Chiral Diamine | Asymmetric Ketone Reduction | mdpi.com |

| This compound | 4-Aminothiophenol | Bifunctional Thio-organocatalyst | Asymmetric Michael Addition | mdpi.comrsc.org |

| This compound | Sodium Azide (B81097), then reduction | 3-Aminopyrrolidine (B1265635) | Precursor for Peptide/Amide Catalysts | mdpi.com |

This table outlines hypothetical pathways to new catalytic systems starting from this compound, based on established principles in organocatalyst design.

Exploration of New Reactivity Modes

The inherent reactivity of this compound offers significant opportunities for exploring novel chemical transformations beyond simple nucleophilic substitution. The presence of the tosylate leaving group at a chiral center makes it a valuable substrate for studying the mechanisms and stereochemical outcomes of various reactions.

Key areas for future exploration include:

Nucleophilic Substitution with Diverse Nucleophiles : A systematic investigation using a broad range of carbon, oxygen, nitrogen, and sulfur-based nucleophiles can lead to a diverse library of 3-substituted chiral pyrrolidines, which are valuable building blocks in medicinal chemistry. researchgate.netnih.govlifechemicals.com The stereochemical outcome of these SN2 reactions, which typically proceed with inversion of configuration, can be further studied. youtube.com

Palladium-Catalyzed Reactions : While existing research has focused on the hydroarylation of pyrrolines, future work could adapt these palladium-catalyzed methods to derivatives of this compound to synthesize novel 3-aryl pyrrolidines. researchgate.netnih.govchemrxiv.org

Ring-Rearrangement and Expansion : The strained five-membered ring could potentially undergo rearrangement or ring-expansion reactions under specific conditions, leading to the formation of more complex heterocyclic systems like piperidines. researchgate.net

N-Tosyl Group Manipulation : Beyond its role as a protecting group, the N-tosyl group can participate in further reactions. For example, reductive desulfonylation can unmask the secondary amine for subsequent functionalization.

| Reaction Type | Reagent/Catalyst | Potential Product Class | Research Goal | Citation |

| Nucleophilic Substitution | Grignard Reagents (R-MgBr) | 3-Alkyl/Aryl-pyrrolidines | C-C bond formation at C3 | youtube.com |

| Nucleophilic Aromatic Substitution | Aryl Halides, Pd-catalyst | 3-Aryl-pyrrolidines | Access to medicinally relevant scaffolds | researchgate.netyoutube.com |

| Azide Substitution/Click Chemistry | Sodium Azide, then an Alkyne | 3-(Triazolyl)pyrrolidines | Bio-conjugation and materials science | nih.gov |

| Reductive Amination (post-substitution) | Ketones/Aldehydes, Reducing Agent | N-functionalized 3-substituted pyrrolidines | Introduction of diversity at the nitrogen atom | nih.gov |

This table illustrates potential new reactions that could be explored using this compound as a starting material.

Integration into Automated and High-Throughput Synthesis Platforms

The well-defined reactivity of this compound makes it an excellent candidate for integration into automated synthesis and high-throughput screening (HTS) workflows. nih.gov Such platforms can accelerate the discovery of new drug candidates and catalysts by rapidly generating and testing large libraries of compounds. researchgate.net

A future automated workflow could involve:

Library Synthesis : Using robotic liquid handlers, this compound would be dispensed into a multi-well plate (e.g., 96 or 1536 wells). A diverse set of nucleophiles would then be added to each well, allowing for the parallel synthesis of a large library of 3-substituted pyrrolidine derivatives. nih.gov

In-situ Screening : The resulting crude reaction mixtures can be directly screened for biological activity (e.g., enzyme inhibition) or catalytic performance without the need for purification, which is a major bottleneck. nih.gov Techniques like mass spectrometry can confirm product formation on-the-fly.

Hit Identification and Resynthesis : Active "hits" from the initial screen can be rapidly identified, and the corresponding compounds can be resynthesized on a larger scale for more detailed characterization. researchgate.net

This approach dramatically increases the efficiency of the discovery process, allowing researchers to explore a much larger chemical space in a shorter amount of time. researchgate.netrsc.org

| Step | Technology/Method | Purpose | Advantage | Citation |

| 1. Reactant Plating | Acoustic Droplet Ejection (ADE) | Nanoliter-scale dispensing of this compound and nucleophile library into microplates. | Miniaturization, speed, reduced reagent consumption. | nih.gov |

| 2. Reaction | Automated Incubator/Shaker | Controlled reaction conditions for parallel synthesis. | High reproducibility and throughput. | researchgate.net |

| 3. Analysis & Screening | High-Throughput Mass Spectrometry (e.g., DESI-MS) / DSF | Rapid confirmation of product formation and direct biological screening of crude mixtures. | Eliminates purification bottleneck, accelerates hit identification. | nih.gov |

| 4. Data Processing | Custom Software | Automated analysis of screening data to identify active compounds ("hits"). | Efficiently handles large datasets from HTS. | researchgate.net |

This table provides a hypothetical workflow for the integration of this compound into an automated synthesis and screening platform.

Sustainable and Green Chemistry Approaches in its Synthesis and Application

Applying the principles of green chemistry to both the synthesis and subsequent use of this compound is a critical future direction. rsc.org This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Sustainable Synthesis of the Building Block:

Greener Solvents : Research into replacing traditional organic solvents used in its synthesis (e.g., chlorinated solvents) with more environmentally benign alternatives like ethanol, water, or bio-based solvents is needed. rsc.org

Catalytic Routes : Developing catalytic (as opposed to stoichiometric) methods for the tosylation steps would reduce waste.

Bio-derived Precursors : Investigating synthetic routes that start from renewable bio-based materials, such as amino acids or carbohydrates from the "chiral pool," could provide a more sustainable pathway to the core chiral 3-hydroxypyrrolidine intermediate. nih.govresearchgate.netmdpi.com

Green Applications of the Building Block:

Organocatalysis : As mentioned, using its derivatives as organocatalysts avoids the use of often toxic and expensive heavy metals. acs.orgkoreascience.kr

Atom Economy : Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle. Future research should focus on developing high-yield, low-waste transformations using this building block.

Process Intensification : The use of continuous flow chemistry for the synthesis and modification of this compound can offer better control, improved safety, and higher efficiency compared to batch processing, aligning with green engineering principles. rsc.org

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative | Benefit | Citation |

| Waste Prevention | Stoichiometric reagents, multi-step purifications | Catalytic methods, one-pot reactions, use of solid catalysts. | Higher efficiency, lower E-Factor (mass of waste/mass of product). | acs.orgnih.gov |

| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane) | Ethanol/Water mixtures, 2-MeTHF, bio-solvents. | Reduced toxicity and environmental impact. | rsc.org |

| Renewable Feedstocks | Petroleum-based starting materials | Synthesis from L-proline, malic acid, or other chiral pool sources. | Reduced reliance on fossil fuels, sustainable sourcing. | nih.govgoogle.commdpi.com |

| Energy Efficiency | High-temperature reflux conditions | Microwave-assisted synthesis, flow chemistry, biocatalysis at ambient temperature. | Reduced energy consumption, faster reaction times. | nih.gov |

This table compares traditional synthetic methods with potential green chemistry alternatives relevant to the synthesis and application of pyrrolidine derivatives.

Q & A

Basic Research Question

- FT-IR : Confirm tosylate formation via S=O stretching (1360–1300 cm⁻¹ and 1180–1120 cm⁻¹) .

- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 3.5–4.0 ppm) and tosyl aromatic protons (δ 7.2–7.8 ppm) .

- HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₇NO₄S₂) .

What are the mechanistic implications of retaining stereochemistry during tosylate formation, and how does this impact subsequent reactions?

Advanced Research Question

Tosylation proceeds via an SN2-like mechanism but retains configuration due to the bulky tosyl group stabilizing the transition state. This has critical implications:

- Stereochemical Fidelity : Retained configuration allows chiral centers in pyrrolidinol to remain intact, enabling stereoselective downstream reactions (e.g., nucleophilic substitutions) .

- Reactivity : Tosylates act as excellent leaving groups in displacement reactions (e.g., Grignard or Suzuki couplings), where stereochemistry governs product regioselectivity .

What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Basic Research Question

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.

- Humidity Control : Use desiccants (silica gel) to avoid moisture absorption, which can degrade the tosylate group .

- Light Sensitivity : Protect from UV exposure by using amber glassware .

How can researchers optimize reaction conditions for synthesizing this compound at scale?

Advanced Research Question

Scale-up requires balancing efficiency and purity:

- Catalytic Tosylation : Use DMAP (4-dimethylaminopyridine) to accelerate TsCl activation, reducing reaction time from 24h to 6h .

- Flow Chemistry : Continuous flow reactors minimize thermal degradation and improve mixing for higher yields (>85%) .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring of tosylation .

What are common pitfalls in interpreting X-ray crystallography data for tosylate derivatives?

Advanced Research Question

- Disorder in Tosyl Groups : The flexible tosyl moiety may exhibit positional disorder; refine using constraints or split-site models .

- Hydrogen Bonding Networks : Analyze O–H···O interactions between tosylate oxygens and pyrrolidinol protons to confirm salt formation .

- Thermal Parameters : High B-factors for sulfur atoms may indicate partial occupancy or solvent inclusion .

How does the electronic nature of the tosylate group influence its reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing tosyl group enhances the electrophilicity of adjacent carbons, facilitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.